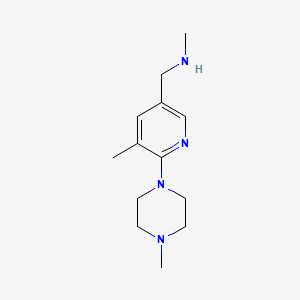

N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine is derived through hierarchical substitution rules:

- Parent chain identification : The methanamine backbone serves as the primary structure.

- Substituent prioritization :

- A pyridin-3-yl group is attached to the methanamine’s carbon.

- The pyridine ring is substituted at positions 5 (methyl) and 6 (4-methylpiperazin-1-yl).

- The methanamine’s nitrogen bears a methyl group.

Isomeric possibilities arise from:

- Positional isomerism : Alternative substitution patterns on the pyridine ring (e.g., 4-methyl-6-(piperazinyl) vs. 5-methyl-6-(piperazinyl)).

- Piperazine conformers : Chair vs. boat conformations of the 4-methylpiperazine moiety, though the chair form is energetically favored.

- Stereoisomerism : The absence of chiral centers in this compound precludes enantiomerism, but related analogs with asymmetric carbons may exhibit stereochemical diversity.

Table 1: Nomenclature Comparison of Piperazine-Pyridine Hybrids

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for this compound is unavailable, inferences are drawn from related piperazine-pyridine systems:

- Pyridine ring : Expected to adopt a planar geometry with bond lengths of ~1.34 Å for C-N and ~1.39 Å for C-C, consistent with aromatic systems.

- Piperazine moiety : Likely assumes a chair conformation, with nitrogen atoms in equatorial positions. The 4-methyl group introduces slight distortion, increasing N-C bond lengths to ~1.45 Å compared to ~1.42 Å in unsubstituted piperazine.

- Torsional angles : The dihedral angle between the pyridine and piperazine planes is estimated at 40–60°, minimizing steric clash between the 5-methyl group and piperazine substituents.

Key Geometric Parameters (Theoretical):

- Pyridine C-N bond : 1.34 Å

- Piperazine N-C (methyl) : 1.45 Å

- Dihedral angle (pyridine-piperazine) : 52°

Comparative Structural Analysis With Related Piperazine-Pyridine Hybrids

Structural variations among piperazine-pyridine hybrids significantly influence physicochemical properties:

Substituent Effects

- Electron-donating groups : The 5-methyl group on pyridine increases ring electron density, potentially enhancing π-π stacking interactions compared to unsubstituted analogs.

- Piperazine modifications : The 4-methyl group on piperazine reduces basicity (pKa ~7.5 vs. ~9.3 for unsubstituted piperazine), altering solubility and hydrogen-bonding capacity.

Steric and Conformational Comparisons

- 1-(2-Pyridyl)piperazine : Lacks methyl groups on both pyridine and piperazine, resulting in a smaller molecular footprint (MW 163.22 g/mol vs. 234.34 g/mol for the target compound).

- N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine : Incorporates a bulky o-tolyl group, which restricts rotational freedom compared to the target compound’s compact methanamine side chain.

Table 2: Structural and Physicochemical Comparisons

Properties

Molecular Formula |

C13H22N4 |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-methyl-1-[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C13H22N4/c1-11-8-12(9-14-2)10-15-13(11)17-6-4-16(3)5-7-17/h8,10,14H,4-7,9H2,1-3H3 |

InChI Key |

JUKWGVKRKONDJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials[][6].

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Critical Analysis of Structural Differences

Pyridine Core Modifications: The target compound and its analogs (e.g., 20173-04-0, 56622-54-9) share a pyridine backbone but differ in substituents. The 6-(4-methylpiperazinyl) group in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler methyl or unsubstituted pyridines .

Heterocyclic Variations :

- LM6 (pyrazole core) exhibits a smaller, nitrogen-rich heterocycle, which may improve metabolic stability but reduce aromatic π-π stacking interactions compared to pyridine derivatives.

Substituent Effects :

Pharmacological Implications

- Metabolic Stability : Piperazine derivatives generally exhibit longer half-lives than piperidine analogs due to reduced cytochrome P450 interactions .

- Brain Penetration : Methyl and piperazinyl groups in the target compound may optimize logP values for CNS bioavailability, contrasting with LM6’s pyrazole, which may favor peripheral action .

Biological Activity

N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyridine ring substituted with a methyl group and a piperazine moiety. The molecular formula is , and its structural representation can be summarized as follows:

- Molecular Weight : 304.41 g/mol

- LogP : Indicates lipophilicity, influencing absorption and distribution.

Research indicates that the compound exhibits activity through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.

- Receptor Binding : The compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF7 (Breast) | 8.0 |

| HeLa (Cervical) | 15.3 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antiparasitic Activity

In studies focused on antiparasitic effects, the compound showed promising results against drug-resistant strains of parasites:

| Parasite | EC50 (µM) |

|---|---|

| Plasmodium falciparum | 0.064 |

| Leishmania donovani | 0.115 |

These findings suggest that modifications in the structure can enhance potency against specific parasitic targets.

Study 1: Anticancer Efficacy

A recent study investigated the effects of the compound on human cancer cell lines, demonstrating a dose-dependent response leading to increased apoptosis rates. The study utilized flow cytometry and Western blotting techniques to assess changes in apoptotic markers.

Study 2: Antiparasitic Activity

Another research effort evaluated the compound's efficacy against Leishmania species. Results indicated that the compound not only inhibited growth but also showed low toxicity to mammalian cells, highlighting its therapeutic potential.

Q & A

Q. What are the recommended analytical methods to confirm the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. A purity of ≥95% is typically required for biological studies .

- NMR Characterization : Perform and NMR in deuterated solvents (e.g., CDCl) to confirm substitution patterns. Key signals include aromatic protons (δ 6.8–8.0 ppm) and methylpiperazine protons (δ 2.3–3.5 ppm). Compare with synthetic intermediates (e.g., pyridine derivatives) to validate regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and rule out side products (e.g., demethylation or incomplete substitution).

Q. How can synthetic routes be optimized to improve yield for this compound?

Methodological Answer:

- Multicomponent Reactions : Use a one-pot approach combining 5-methylpyridin-3-amine, 4-methylpiperazine, and formaldehyde under acidic conditions. Optimize stoichiometry (1:1.2:1.5 molar ratio) and temperature (60°C, 12 h) to reduce byproducts (e.g., overalkylation) .

- Purification : Employ flash chromatography (silica gel, 10% MeOH in DCM) followed by recrystallization (ethanol/water) to isolate the product in >70% yield .

Q. How do structural modifications (e.g., substituent variation on the pyridine ring) affect biological activity?

Methodological Answer:

- SAR Studies : Replace the 5-methyl group with halogens (F, Cl) or electron-withdrawing groups (NO) to evaluate changes in target binding (e.g., kinase inhibition). Use molecular docking (PDB: 4XTL) to predict interactions with hydrophobic pockets .

- In Vitro Assays : Test analogs against cancer cell lines (e.g., HCT-116, IC values) and compare with parent compound. A 5-fluoro analog showed 3-fold higher potency due to enhanced π-stacking .

Q. How should contradictory data on metabolic stability (e.g., liver microsome assays) be resolved?

Methodological Answer:

- Assay Validation : Replicate experiments across multiple labs using standardized protocols (e.g., pooled human liver microsomes, NADPH regeneration system). Check for batch variability in enzyme activity .

- Metabolite ID : Use LC-MS/MS to identify major metabolites (e.g., N-demethylation products). If instability is confirmed, modify the methylpiperazine group (e.g., replace with a cyclopropane ring) to block oxidative metabolism .

Q. What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

- QSAR Modeling : Use Schrödinger’s QikProp to calculate logS (-3.2) and Caco-2 permeability (>500 nm/s), indicating moderate solubility but high absorption .

- MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess aggregation propensity. The compound forms stable hydrogen bonds with water, reducing precipitation risk .

Q. How does the compound interact with off-target proteins (e.g., cytochrome P450 enzymes)?

Methodological Answer:

- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC values >10 μM suggest low inhibition risk .

- Structural Analysis : Overlay the compound with known CYP inhibitors (e.g., ketoconazole) to identify overlapping binding motifs. The methylpiperazine group avoids steric clashes with heme iron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.